molecular formula C17H18ClNO B5668222 N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide CAS No. 449155-89-9

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5668222
CAS No.: 449155-89-9
M. Wt: 287.8 g/mol
InChI Key: NJOIBNFARRMLFS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide is an organic compound with a complex structure, characterized by the presence of a benzamide group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 4-chloro-2-methylaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of neurotransmitters in the brain and improved cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
  • 4-chloro-2-methylphenol
  • 4-chloro-2-methylphenoxyacetic acid

Uniqueness

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide is unique due to its specific substitution pattern and the presence of both chlorine and multiple methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-10-7-12(3)16(13(4)8-10)17(20)19-15-6-5-14(18)9-11(15)2/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOIBNFARRMLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216840
Record name N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449155-89-9
Record name N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449155-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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